molecular formula C8H20ClN B1485119 2,2-Dimethylhexan-1-amine hydrochloride CAS No. 2098007-76-0

2,2-Dimethylhexan-1-amine hydrochloride

Cat. No. B1485119
CAS RN: 2098007-76-0
M. Wt: 165.7 g/mol
InChI Key: PMBBXXKRGHKXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Amines, including “2,2-Dimethylhexan-1-amine hydrochloride”, can engage in various chemical reactions. For instance, primary and secondary amines can form substituted ammonium ions when they react with water . Amines can also undergo reactions such as alkylation and acylation .

Scientific Research Applications

Potential in Tissue Protection, Regeneration, and Immunity Another line of research explores the sigma-1 receptor-mediated roles of dimethyltryptamine, a compound structurally related to 2,2-dimethylhexan-1-amine, in tissue protection, regeneration, and immunity. This investigation into endogenous ligands of the sigma-1 receptor suggests a broader physiological significance for these compounds, beyond their recognized psychotropic effects, potentially offering insights into cellular protective mechanisms and the development of medical therapies (Frecska, Szabo, Winkelman, Luna, & McKenna, 2013).

Environmental Implications and Removal Techniques A review on the contamination and removal of sulfamethoxazole, which shares functional groups with 2,2-dimethylhexan-1-amine hydrochloride, from aqueous solutions using cleaner techniques, sheds light on the environmental persistence of similar compounds. The study discusses various removal technologies like adsorption, Fenton/photo-Fenton processes, and photocatalytic degradation, providing a perspective on sustainable development technologies for reducing environmental impact of persistent organic pollutants (Prasannamedha & Kumar, 2020).

Synthetic and Structural Insights The synthesis and structural analysis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from reactions involving chloral and amines, including compounds akin to 2,2-dimethylhexan-1-amine hydrochloride, highlight the complex interplay between different reactants and conditions. This research provides valuable insights into the conformation and potential applications of these synthesized compounds in various fields (Issac & Tierney, 1996).

Mechanism of Action

are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

In terms of their biochemical role , amines are involved in a wide range of processes. They can act as neurotransmitters, with examples including dopamine and serotonin. They are also key components of amino acids, which are the building blocks of proteins .

The pharmacokinetics of amines can vary greatly depending on their structure and the presence of other functional groups. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all be influenced by these characteristics .

The action environment can also impact the activity of amines. Factors such as pH can influence the protonation state of the amine, which can in turn affect its ability to interact with biological targets .

properties

IUPAC Name

2,2-dimethylhexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-4-5-6-8(2,3)7-9;/h4-7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBBXXKRGHKXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylhexan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylhexan-1-amine hydrochloride
Reactant of Route 2
2,2-Dimethylhexan-1-amine hydrochloride
Reactant of Route 3
2,2-Dimethylhexan-1-amine hydrochloride
Reactant of Route 4
2,2-Dimethylhexan-1-amine hydrochloride
Reactant of Route 5
2,2-Dimethylhexan-1-amine hydrochloride
Reactant of Route 6
2,2-Dimethylhexan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.